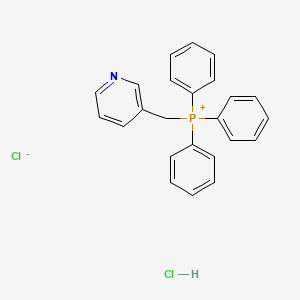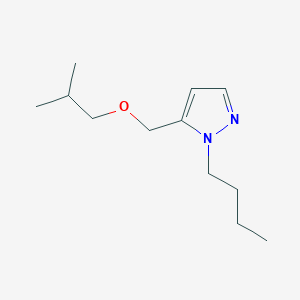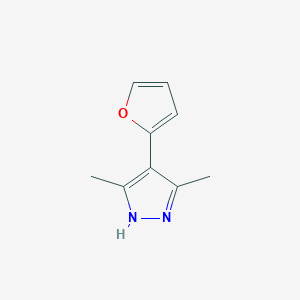
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride, commonly known as MitoPY1, is a fluorescent probe that has been used in various scientific research applications. It is a small molecule that can selectively target mitochondria in living cells, making it a useful tool for studying mitochondrial function and dynamics. In
作用机制
MitoPY1 is a cationic fluorescent probe that can selectively accumulate in the mitochondria of living cells. It is thought to enter the mitochondria through the mitochondrial membrane potential, which is the electrochemical gradient across the inner mitochondrial membrane. Once inside the mitochondria, MitoPY1 can react with ROS and other reactive species, causing it to emit a fluorescent signal. This signal can be detected using a fluorescence microscope or other imaging techniques, allowing researchers to visualize mitochondrial function and dynamics in real-time.
生化和生理效应
MitoPY1 has been shown to have minimal toxicity in living cells, making it a safe and effective tool for studying mitochondrial function. It has also been shown to selectively target mitochondria, with little to no accumulation in other cellular compartments. MitoPY1 has been used to study a variety of physiological processes, including mitochondrial respiration, oxidative phosphorylation, and apoptosis. It has also been used to investigate the effects of various drugs and compounds on mitochondrial function, as well as the role of mitochondria in various diseases.
实验室实验的优点和局限性
One of the main advantages of MitoPY1 is its ability to selectively target mitochondria in living cells. This makes it a useful tool for studying mitochondrial function and dynamics in real-time. MitoPY1 is also relatively easy to synthesize and can be used in a variety of experimental setups, including fluorescence microscopy and flow cytometry. However, there are also some limitations to using MitoPY1 in lab experiments. For example, MitoPY1 is sensitive to changes in mitochondrial membrane potential, which can affect its fluorescence signal. Additionally, MitoPY1 can be difficult to use in certain experimental setups, such as live animal imaging.
未来方向
There are many future directions for the use of MitoPY1 in scientific research. One area of interest is the development of new fluorescent probes that can selectively target different sub-compartments within the mitochondria, such as the matrix or the intermembrane space. Another area of interest is the use of MitoPY1 in the study of mitochondrial dysfunction in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. Finally, the use of MitoPY1 in live animal imaging and drug discovery is an area of active research, with the potential to significantly impact the field of mitochondrial biology.
合成方法
MitoPY1 can be synthesized using a simple one-step reaction between 3-pyridylmethyl bromide and triphenylphosphine. The resulting product is then treated with hydrochloric acid to form the chloride salt. The yield of this reaction is typically high, with a purity of over 95%. This synthesis method is relatively easy to perform and can be carried out in most organic chemistry laboratories.
科学研究应用
MitoPY1 has been used in a variety of scientific research applications, particularly in the field of mitochondrial biology. It has been used to study mitochondrial membrane potential, mitochondrial reactive oxygen species (ROS) production, and mitochondrial dynamics. MitoPY1 has also been used to investigate the effects of various drugs and compounds on mitochondrial function, as well as the role of mitochondria in various diseases.
属性
IUPAC Name |
triphenyl(pyridin-3-ylmethyl)phosphanium;chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.2ClH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21;;/h1-19H,20H2;2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZOIWAUHRGQQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)


![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)




![2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2606801.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2606802.png)
